molecular formula C21H22N6O2 B12159731 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12159731
M. Wt: 390.4 g/mol
InChI Key: TXFGZZFWKDXVFQ-UHFFFAOYSA-N
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Description

2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety at the 3-position and an acetamide side chain linked to a 2-(1H-indol-3-yl)ethyl group. The indole substituent distinguishes this compound from structurally related analogs, as indole derivatives are known to interact with biological targets such as serotonin receptors and kinase enzymes due to their aromatic and hydrogen-bonding capabilities . The pyridazinone-pyrazole scaffold is commonly associated with anti-inflammatory, antimicrobial, and kinase inhibitory activities, making this compound a candidate for therapeutic development .

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H22N6O2/c1-14-11-15(2)27(24-14)19-7-8-21(29)26(25-19)13-20(28)22-10-9-16-12-23-18-6-4-3-5-17(16)18/h3-8,11-12,23H,9-10,13H2,1-2H3,(H,22,28)

InChI Key

TXFGZZFWKDXVFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the indole derivative. Common synthetic routes include:

    Formation of Pyrazole Intermediate: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions.

    Synthesis of Pyridazine Intermediate: The pyridazine ring is formed through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The pyrazole and pyridazine intermediates are then coupled with the indole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its amide, pyrazole, and pyridazine moieties, which participate in diverse chemical transformations:

2.1. Amide Bond Reactivity

  • Hydrolysis : Under acidic/basic conditions, the acetamide group can hydrolyze to form carboxylic acids or amines, though this requires harsh conditions due to steric hindrance.

  • Alkylation : The indole-ethylamine side chain may undergo alkylation via SN2 mechanisms if deprotonated .

2.2. Pyrazole Ring Reactions

  • Electrophilic Substitution : The 3,5-dimethylpyrazole ring may react with electrophiles (e.g., halogens) at the unsubstituted positions .

  • Complexation : The pyrazole’s lone pair enables coordination with metals, useful in catalytic applications .

2.3. Pyridazine Ring Reactions

  • Reduction : The 6-oxopyridazine core can be reduced to form dihydropyridazine derivatives, though this depends on the electron-withdrawing groups present .

  • Nucleophilic Attack : The electron-deficient pyridazine ring may undergo nucleophilic substitution at the 3-position (adjacent to the carbonyl group).

Analytical Methods

The compound’s structural characterization and reaction monitoring rely on advanced spectroscopic techniques:

Technique Key Applications
NMR Spectroscopy Confirming amide, pyrazole, and indole proton environments
Mass Spectrometry Molecular weight verification (C₁₈H₁₈N₄O₂, ~342 g/mol)
HPLC/UV-Vis Purity assessment and reaction monitoring
X-ray Crystallography Determining supramolecular hydrogen bonding patterns

Research Findings and Challenges

  • Synthesis Optimization : Yields for multi-step syntheses often require rigorous control of solvent, temperature, and catalyst ratios to minimize side reactions .

  • Selectivity Issues : The indole-ethylamine fragment’s flexibility may lead to regioselectivity challenges during amidation or alkylation .

  • Biological Profiling : Structure-activity relationship (SAR) studies are critical to identify lead compounds with optimal pharmacokinetic profiles .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug discovery due to its complex structure that may interact with various biological targets. Its potential applications include:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties against strains like Escherichia coli and Staphylococcus aureus. Studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Activity : Compounds similar to this one have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. They may act as inhibitors of specific kinases or transcription factors involved in cancer progression .

Biological Research

The compound serves as a valuable probe for studying biological processes involving heterocyclic compounds. Its interactions with enzymes and receptors can provide insights into cellular mechanisms and disease pathways.

Industrial Applications

In the industrial sector, this compound can be utilized in the development of new materials and catalysts due to its unique chemical properties. The optimization of reaction conditions during synthesis enhances yield and purity, making it suitable for large-scale production.

Antimicrobial Properties

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against multiple bacterial strains. The results highlighted that certain derivatives achieved MICs that were effective when compared to standard antibiotics .

Anticancer Mechanisms

Research published in medicinal chemistry journals detailed the anticancer effects of compounds related to this one. These studies focused on their ability to modulate signaling pathways associated with tumor growth, showcasing their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Key Observations:

Indole vs. Thiadiazole groups in Analog 2 may confer improved metabolic stability or enzyme inhibition due to sulfur’s electronegativity .

Molecular Weight and Polarity: The target compound (455.50 g/mol) exceeds the Lipinski “Rule of Five” threshold (molecular weight <500), but its indole moiety may improve bioavailability through active transport mechanisms.

Biological Target Implications :

  • Indole-containing analogs are frequently explored in central nervous system (CNS) drug design, whereas thiadiazole derivatives are prioritized in anti-inflammatory and antimicrobial contexts .

Research Findings and Limitations

While the provided evidence lacks explicit pharmacological data for these compounds, structural trends align with established SAR (Structure-Activity Relationship) principles:

  • Pyridazinone-Pyrazole Core: This scaffold is associated with kinase inhibition (e.g., MAPK, CDK) due to its ability to mimic ATP’s adenine binding .
  • Substituent-Driven Specificity :
    • The indole group in the target compound may confer selectivity for serotonin receptors (5-HT) or tyrosine kinases, whereas Analog 2’s thiadiazole could target cyclooxygenase (COX) or bacterial enzymes .

Gaps in Current Data

  • No experimental IC₅₀ values, binding affinities, or pharmacokinetic profiles are available in the provided sources.
  • Synthetic routes, crystallographic data (e.g., via SHELX programs ), and in vivo studies are unreported, limiting mechanistic insights.

Biological Activity

The compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antibacterial effects, supported by data from various studies.

Chemical Structure

The compound features a complex structure that includes a pyrazole ring, a pyridazine moiety, and an indole derivative. The presence of these functional groups is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values reported around 3.79 µM.
  • A549 (lung cancer) : IC50 values as low as 26 µM for related compounds.
  • PC-3 (prostate cancer) : Selective potency with IC50 values around 2.97 µM for certain derivatives .

Table 1: Cytotoxicity of Related Pyrazole Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BA54926
Compound CPC-32.97

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. In vitro studies have indicated that certain compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various assays. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway .

Antibacterial Activity

The antibacterial effects of pyrazole-based compounds have also been explored. Some derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antibacterial efficacy .

Case Studies

  • Anticancer Study : A recent investigation into pyrazole derivatives showed that modifications to the indole moiety significantly increased cytotoxicity against breast and prostate cancer cell lines. The study utilized MTT assays to assess cell viability and identified promising candidates for further development .
  • Inflammation Model : In a model of acute inflammation, a pyrazole derivative demonstrated a dose-dependent reduction in edema formation in rat paw edema models, indicating its potential as an anti-inflammatory agent .

Research Findings

The compound's biological activity has been linked to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Several studies have indicated that pyrazole derivatives can inhibit kinases involved in cancer progression, such as Aurora-A kinase and CDK2, which are crucial for cell cycle regulation .
  • Cell Signaling Pathways : The modulation of pathways such as NF-kB and MAPK has been observed in cellular assays, suggesting that these compounds may exert their effects through multiple signaling cascades .

Q & A

Q. What synthetic routes are commonly employed for preparing pyridazine-pyrazole hybrid compounds like this acetamide derivative?

The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example, pyridazine scaffolds are often synthesized using nitroarene reductive cyclization strategies with palladium catalysts and formic acid derivatives as CO surrogates . Pyrazole moieties can be introduced via nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of structurally related pyridazin-3-amine derivatives using aminopyridines and heterocyclic electrophiles . Key intermediates should be characterized by 1^1H/13^13C NMR and IR spectroscopy to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR : 1^1H NMR can confirm the presence of indole NH (δ\delta ~10–12 ppm) and pyridazine/proton environments (δ\delta 6–8 ppm). 13^13C NMR identifies carbonyl groups (δ\delta ~165–175 ppm) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in related pyridazine-pyrazole structures) resolves bond lengths, angles, and stereochemistry .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What catalytic systems optimize the coupling of pyridazine and pyrazole moieties in similar compounds?

Palladium-based catalysts (e.g., Pd(OAc)2_2/PPh3_3) are effective for cross-coupling reactions, particularly in nitroarene reductive cyclizations . For pyrazole functionalization, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) has been used to generate reactive intermediates, with optimization of base (e.g., Et3_3N) and temperature (60–80°C) critical for yield and selectivity . A comparative table from recent studies:

Reaction ComponentOptimal ConditionsYield (%)Reference
BaseTriethylamine85
Temperature70°C78
CatalystPd(OAc)2_2/PPh3_392

Q. How do steric and electronic effects influence the biological activity of pyridazine-pyrazole-indole hybrids?

The indole moiety’s electron-rich aromatic system may enhance interactions with hydrophobic protein pockets, while the pyridazine ring’s electron-deficient nature facilitates hydrogen bonding. Steric hindrance from 3,5-dimethylpyrazole groups could modulate binding affinity. Computational docking studies (e.g., using AutoDock Vina) and comparative SAR analyses with analogs (e.g., 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide) suggest that methyl groups on pyrazole improve metabolic stability .

Q. What strategies resolve contradictions in reaction yields reported for similar heterocyclic systems?

Discrepancies often arise from variations in:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SNAr reactions but may promote side reactions.
  • Catalyst loading : Overuse of palladium catalysts can lead to colloidal Pd formation, reducing efficiency .
  • Purification methods : Column chromatography vs. recrystallization may selectively isolate isomers or byproducts . Systematic DOE (Design of Experiments) approaches, as applied in optimizing Appel salt reactions , are recommended to identify critical factors.

Methodological Considerations

Q. How can researchers design assays to probe the proteomics interactions of this compound?

  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates.
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics with target enzymes (e.g., kinases or proteases) .
  • SAR by NMR : Fragment-based screening identifies key pharmacophores .

Q. What computational tools predict the metabolic stability of this acetamide derivative?

  • ADMET prediction : Use SwissADME or ADMETlab to estimate solubility, CYP450 interactions, and bioavailability.
  • MD simulations : Molecular dynamics (GROMACS) assess conformational stability in biological membranes .

Data Contradiction Analysis

Q. Why do similar pyridazine-pyrazole compounds exhibit variable bioactivity in different studies?

Discrepancies may stem from:

  • Assay conditions : Varying pH, temperature, or cell lines (e.g., cancer vs. microbial models).
  • Impurity profiles : Uncharacterized byproducts (e.g., regioisomers) in synthesis .
  • Solubility limits : Poor aqueous solubility may artificially reduce efficacy in vitro . Rigorous HPLC purity checks (>95%) and standardized bioassay protocols are essential for reproducibility.

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